4-(Pentyloxy)piperidine hydrochloride
Overview
Description
4-(Pentyloxy)piperidine hydrochloride is a synthetic organic compound . It is used for R&D purposes and not recommended for medicinal, household, or other uses .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of 4,4-Piperidinediol hydrochloride, a related compound, involves a sequence of C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride .Molecular Structure Analysis
The molecular weight of this compound is 207.74 . The InChI code is 1S/C10H21NO.ClH/c1-2-3-4-9-12-10-5-7-11-8-6-10;/h10-11H,2-9H2,1H3;1H .Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry. They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Discovery and Synthesis of SERMs
A study by Palkowitz et al. (1997) investigated selective estrogen receptor modulators (SERMs), where compounds related to 4-(Pentyloxy)piperidine hydrochloride demonstrated potent estrogen antagonist properties in breast and uterine tissues. The research aimed at enhancing the efficacy of SERMs by modifying their chemical structure, which resulted in increased antagonistic potency in vitro and significant biological effects in vivo, such as cholesterol reduction and bone protection in rat models Palkowitz et al., 1997.
Molecular Structure Analysis
Szafran et al. (2007) focused on the crystal and molecular structure of a compound closely related to this compound, providing insights into its structural characteristics. The study detailed the conformations and hydrogen bonding interactions within the crystal structure, contributing to the understanding of the compound's chemical behavior Szafran et al., 2007.
Cognitive Enhancements via 5-HT4 Receptor Modulation
Marchetti et al. (2000) explored the effects of 5-HT4 receptor agonists and antagonists on learning and memory. The study used compounds structurally similar to this compound, demonstrating their potential to modulate cognitive processes, with significant findings on the improvement of learning and memory performance in rat models Marchetti et al., 2000.
Aromatase Inhibitors for Cancer Treatment
Research by Hartmann and Batzl (1986) involved the synthesis and evaluation of compounds as aromatase inhibitors, aiming to inhibit estrogen biosynthesis for cancer treatment. This study highlighted the potential of derivatives of this compound as potent inhibitors, offering a new approach to hormone-dependent cancer therapies Hartmann & Batzl, 1986.
Neuroprotective Properties
Chenard et al. (1995) identified derivatives of this compound as potent and selective N-methyl-D-aspartate (NMDA) antagonists. These compounds showed promising neuroprotective properties, offering potential therapeutic applications in neurodegenerative diseases by protecting neurons from glutamate toxicity Chenard et al., 1995.
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Mode of Action
Piperidine derivatives have been known to interact with various receptors and enzymes, influencing cellular processes .
Biochemical Pathways
Piperidine derivatives have been associated with various biochemical pathways, but the exact pathways influenced by this specific compound remain to be elucidated .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of 4-(Pentyloxy)piperidine hydrochloride are not well-documented. It can be inferred from the properties of similar piperidine derivatives that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific structure and properties of this compound .
Cellular Effects
Similar compounds have been shown to have various effects on cells, such as influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins, and to have effects on localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
4-pentoxypiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-2-3-4-9-12-10-5-7-11-8-6-10;/h10-11H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJXZNFFNBELLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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